

An In-depth Technical Guide to the Molecular Structure of Dimethallyl Carbonate

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Compound of Interest

Compound Name: *Dimethallyl carbonate*

CAS No.: *64057-79-0*

Cat. No.: *B1593391*

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of **Dimethallyl carbonate** (also known as bis(2-methylallyl) carbonate), a molecule with growing interest in organic synthesis and potential applications in medicinal chemistry. This document moves beyond a simple recitation of facts to offer a deeper understanding of the compound's structural characteristics, spectroscopic signature, and reactivity, grounded in established chemical principles.

Core Molecular Identity

Dimethallyl carbonate is a symmetrical carbonate ester. At its heart lies a carbonate group ($O=C(O)O$), which is flanked by two 2-methylallyl substituents.

Table 1: Fundamental Molecular Properties

Property	Value	Source
Chemical Formula	C ₉ H ₁₄ O ₃	
Molecular Weight	170.21 g/mol	
CAS Number	64057-79-0	[ChemBK]([Link] CARBONATE)
Synonyms	Bis(2-methylallyl) carbonate, Carbonic acid dimethallyl ester	Various chemical suppliers

The presence of the allyl groups, each containing a double bond, imparts specific reactivity to the molecule, making it a valuable building block in organic synthesis.

Figure 1: 2D structure of **Dimethallyl carbonate**.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of **Dimethallyl carbonate**. While a comprehensive, publicly available dataset for **Dimethallyl carbonate** is not readily found, we can predict its spectral characteristics based on its structural motifs and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the 2-methylallyl group.
 - Vinyl Protons (=CH₂): Two singlets or narrow multiplets are anticipated in the region of 4.8-5.0 ppm.
 - Allylic Protons (-O-CH₂-): A singlet is expected around 4.5-4.6 ppm.

- Methyl Protons (-CH₃): A singlet should appear in the upfield region, around 1.7-1.8 ppm.
- ¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data.
 - Carbonyl Carbon (C=O): A peak in the downfield region, typically around 155 ppm, is characteristic of a carbonate carbon.
 - Quaternary Olefinic Carbon (=C(CH₃)-): Expected around 140 ppm.
 - Terminal Olefinic Carbon (=CH₂): Expected around 113 ppm.
 - Allylic Carbon (-O-CH₂-): A peak around 71 ppm.
 - Methyl Carbon (-CH₃): An upfield signal around 19 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of **Dimethallyl carbonate** will be dominated by a strong absorption band characteristic of the carbonate group.

- C=O Stretch: A very strong and sharp peak is expected in the region of 1740-1760 cm⁻¹. This is the most prominent feature in the IR spectrum of a carbonate.[\[1\]](#)
- C-O Stretch: Strong bands corresponding to the C-O single bond stretching vibrations of the carbonate are expected in the 1250-1280 cm⁻¹ region.
- =C-H Stretch: A medium intensity peak just above 3000 cm⁻¹ (around 3080 cm⁻¹) is indicative of the vinyl C-H stretching.
- C=C Stretch: A medium to weak absorption around 1650 cm⁻¹ corresponds to the carbon-carbon double bond stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

- Molecular Ion (M^+): The molecular ion peak is expected at m/z 170, corresponding to the molecular weight of **Dimethallyl carbonate**.
- Fragmentation: Common fragmentation pathways for allylic carbonates involve the loss of the allyl group or cleavage of the carbonate moiety.[2] Expected fragments include:
 - $[M - C_4H_7]^+$ (m/z 115): Loss of a 2-methylallyl radical.
 - $[C_4H_7]^+$ (m/z 55): The 2-methylallyl cation, which is stabilized by resonance and likely to be a prominent peak.
 - Loss of CO_2 (m/z 44) from fragment ions.

Synthesis of Dimethallyl Carbonate

The synthesis of **Dimethallyl carbonate** can be achieved through several established methods for carbonate formation. A common and effective laboratory-scale synthesis involves the reaction of 2-methyl-2-propen-1-ol with a phosgene equivalent, such as triphosgene, in the presence of a base.

Experimental Protocol: Synthesis from 2-Methyl-2-propen-1-ol and Triphosgene

This protocol describes a general procedure that can be adapted for the synthesis of **Dimethallyl carbonate**.^{[3][4]}

Materials:

- 2-Methyl-2-propen-1-ol
- Triphosgene (bis(trichloromethyl) carbonate)
- Pyridine or another suitable non-nucleophilic base
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution

- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-2-propen-1-ol (2.2 equivalents) and pyridine (2.2 equivalents) in anhydrous DCM.
- **Addition of Triphosgene:** Cool the solution to 0 °C in an ice bath. Prepare a solution of triphosgene (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred alcohol/pyridine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.
- **Workup:** Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **Dimethallyl carbonate**.

Figure 2: General workflow for the synthesis of **Dimethallyl carbonate**.

Reactivity and Potential Applications in Drug Development

The reactivity of **Dimethallyl carbonate** is primarily dictated by the allylic and carbonate functionalities, making it a versatile reagent in organic synthesis with potential applications in drug development.

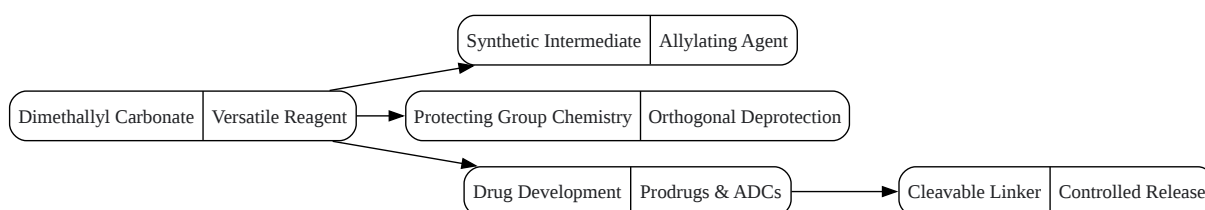
Reactivity of the Allyl Group

The allyl groups in **Dimethallyl carbonate** are susceptible to a variety of palladium-catalyzed reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[5] This reactivity allows for the use of **Dimethallyl carbonate** as an allylating agent.

Carbonates as Protecting Groups and Linkers

Carbonates are employed as protecting groups for alcohols and amines in multi-step organic synthesis. The **Dimethallyl carbonate** moiety could potentially serve as a protecting group that can be removed under specific palladium-catalyzed conditions, offering orthogonality to other protecting group strategies.

In the context of drug development, carbonate linkages have been explored for the creation of prodrugs and antibody-drug conjugates (ADCs).[6][7][8] A prodrug is an inactive form of a drug that is metabolized in the body to produce the active therapeutic agent. The carbonate linker can be designed to be cleaved under specific physiological conditions (e.g., pH changes or enzymatic action), leading to the controlled release of the active drug.[8][9] While specific applications of **Dimethallyl carbonate** in this area are not yet widely reported, its structure suggests it could be a candidate for such applications, particularly in systems where palladium-mediated cleavage could be a release mechanism.



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